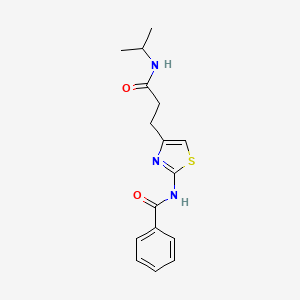

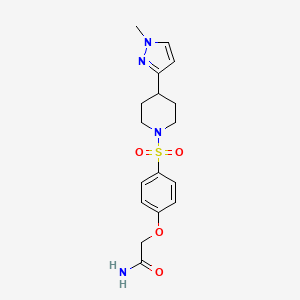

2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

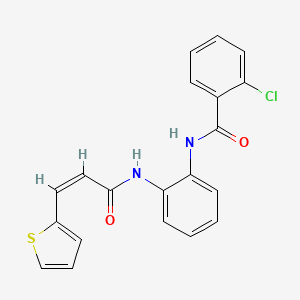

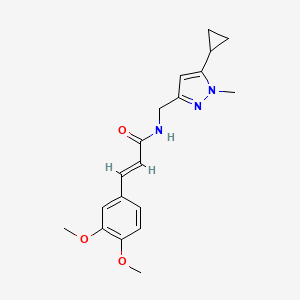

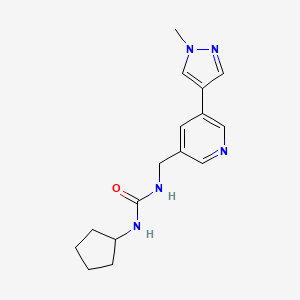

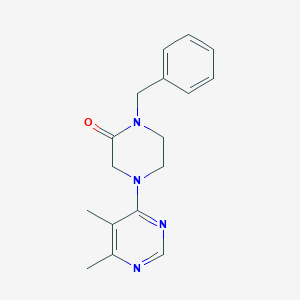

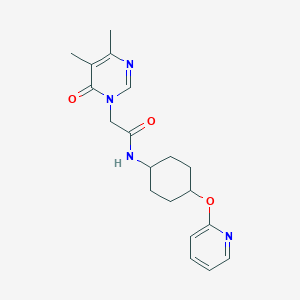

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are known for their wide range of biological activities . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals . The sulfonyl group and phenoxy group could potentially contribute to the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might undergo reactions with nucleophiles, and the pyrazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and functional groups. These properties could include things like solubility, melting point, boiling point, and stability .Scientific Research Applications

Fluorescence-Tagged Histamine H3 Receptor Ligands

Compounds similar to "2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide", particularly those involving piperidine derivatives, have been coupled to fluorescent moieties for the development of novel histamine H3 receptor ligands. These compounds have shown good to excellent affinities for the histamine H3 receptor, making them potent tools for identifying and understanding the binding site on this receptor. The research has implications for in vivo screening and antagonist potencies, highlighting their potential in therapeutic applications and receptor site mapping (Amon et al., 2007).

Sulfonyl Derivatives of Phenoxyacetamide

Investigations into sulfonyl derivatives of phenoxyacetamide, which bear structural resemblance to the query compound, have led to the synthesis of various compounds with potential applications in chemical research and synthesis. These studies have provided insights into the reactivity and functionalization of phenoxyacetamide derivatives, enabling the development of new chemical entities with diverse applications, ranging from material science to pharmaceuticals (Cremlyn & Pannell, 1978).

Antimicrobial Activity of Heterocycles

Research on compounds incorporating the pyrazole moiety, similar to the one in the query compound, has led to the synthesis of new heterocycles with significant antimicrobial activity. These studies are crucial for the development of new antimicrobial agents, contributing to the fight against resistant microbial strains. The synthesis and evaluation of these compounds provide a foundation for further research into potent antimicrobial agents (El‐Emary et al., 2002).

Novel Coordination Complexes and Antioxidant Activity

The synthesis of novel coordination complexes involving pyrazole-acetamide derivatives, akin to the query compound, has been explored for their potential in forming supramolecular architectures through hydrogen bonding interactions. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential in oxidative stress-related research and applications. This line of research opens up new avenues for the development of compounds with therapeutic and material science applications (Chkirate et al., 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[4-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-20-9-8-16(19-20)13-6-10-21(11-7-13)26(23,24)15-4-2-14(3-5-15)25-12-17(18)22/h2-5,8-9,13H,6-7,10-12H2,1H3,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOTXYRITOERCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)

![N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2555263.png)

![[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2555270.png)

![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2555273.png)